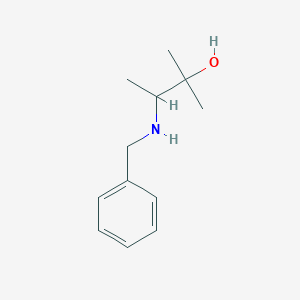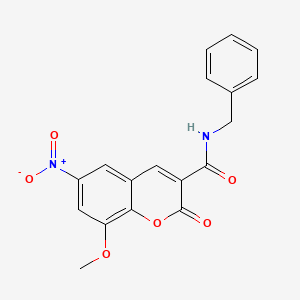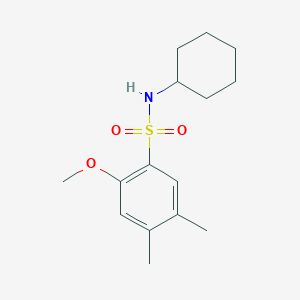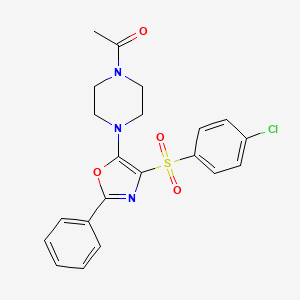
1-(4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)piperazin-1-yl)ethanone” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the compound , has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. It includes a piperazine ring, a phenyl group, an oxazole ring, and a sulfonyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .科学的研究の応用
Antitumor Activity
A study conducted by Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing piperazine amide moiety and investigated their potential anticancer activities. The compounds were evaluated against MCF-7 breast cancer cells and NIH/3T3 healthy cells, with some showing promising antiproliferative effects, comparing favorably with cisplatin, an effective anticancer drug (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Enzyme Inhibition and Cytotoxic Profile
Abbasi et al. (2019) synthesized a series of compounds through a linear bi-step approach, which were screened against α-glucosidase enzyme. Some of these compounds exhibited considerable inhibitory activity, along with evaluations for hemolytic and cytotoxic profiles, indicating potential therapeutic applications (Abbasi, Khan, Rehman, Siddiqui, Hussain, Shah, Shahid & Khan, 2019).
Antibacterial, Antifungal, and Cytotoxic Activities
Gan, Fang, and Zhou (2010) designed and synthesized a series of azole-containing piperazine derivatives that demonstrated moderate to significant antibacterial and antifungal activities in vitro. One compound, in particular, showed remarkable broad-spectrum antimicrobial efficacy against all tested strains, with activities comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Electrochemical Synthesis
Nematollahi, Momeni, and Khazalpour (2014) reported on the electrochemical syntheses of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, showcasing a method for synthesizing compounds with potential bioactivity through environmentally friendly processes (Nematollahi, Momeni, & Khazalpour, 2014).
Antimicrobial Activity
Tomar, Bhattacharjee, Kamaluddin, & Kumar (2007) synthesized two new series of chalcones and evaluated them for antimicrobial activity. Some derivatives showed promising activity against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, as well as against the fungus Candida albicans (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).
将来の方向性
作用機序
Target of Action
The primary targets of this compound are H1 receptors . H1 receptors are histamine receptors that play a significant role in allergic reactions. When histamine interacts with H1 receptors, it triggers allergic reactions .
Mode of Action
This compound acts as an antagonist to the H1 receptors . It has a higher affinity to H1 receptors than histamine, meaning it can effectively block the interaction between histamine and H1 receptors . This blocking action prevents the triggering of allergic reactions.
Biochemical Pathways
The compound affects the histamine-H1 receptor pathway . By blocking the interaction between histamine and H1 receptors, it prevents the downstream effects of this pathway, which include various allergic reactions .
Pharmacokinetics
Similar compounds are often used clinically in the treatment of allergies , suggesting that they have suitable ADME properties for therapeutic use.
Result of Action
The compound exhibits significant anti-allergic activities . It has been tested for in vivo anti-allergic activities and shown to have significant effects on both allergic asthma and allergic itching . Some derivatives of this compound have even shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the release of histamine, which this compound targets . .
特性
IUPAC Name |
1-[4-[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-15(26)24-11-13-25(14-12-24)21-20(23-19(29-21)16-5-3-2-4-6-16)30(27,28)18-9-7-17(22)8-10-18/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHUOYWZJNDKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

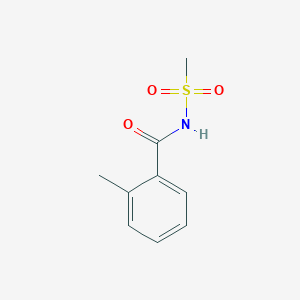
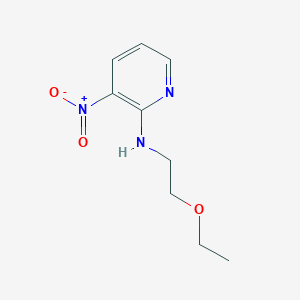
![[6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine;2hcl](/img/structure/B2946489.png)
![6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride](/img/structure/B2946490.png)
![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2946491.png)
![2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B2946494.png)
![4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2946496.png)
![2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2946500.png)


